6-Bromo-7-methyl-1H-indazole-3-carbonitrile is a chemical compound that belongs to the indazole class of compounds, which are characterized by their fused benzene and pyrazole rings. This specific compound is notable for its bromine substitution and carbonitrile functional group, which contribute to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry.
6-Bromo-7-methyl-1H-indazole-3-carbonitrile is classified as a heterocyclic organic compound. Its structure includes a bromine atom, a methyl group, and a carbonitrile group attached to an indazole framework. This classification places it among compounds that exhibit significant biological activity, making it of interest for pharmaceutical research.
The synthesis of 6-Bromo-7-methyl-1H-indazole-3-carbonitrile can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Chromatography techniques are often employed for purification post-reaction.
The molecular formula for 6-Bromo-7-methyl-1H-indazole-3-carbonitrile is . The structural representation shows:
Key data related to the molecular structure include:
6-Bromo-7-methyl-1H-indazole-3-carbonitrile can participate in various chemical reactions, including:
Reactions involving this compound often require specific catalysts or conditions (e.g., temperature, solvent) to facilitate desired pathways while minimizing side reactions.
The mechanism of action for compounds like 6-Bromo-7-methyl-1H-indazole-3-carbonitrile is often linked to their interaction with biological targets. This compound may exhibit:
Studies on similar compounds suggest that modifications in the indazole structure significantly influence biological activity, making this compound a candidate for further pharmacological evaluation.
Key physical properties include:
Chemical properties include:
Relevant data such as boiling point and melting point remain to be established through empirical studies.
6-Bromo-7-methyl-1H-indazole-3-carbonitrile has potential applications in:
This compound's unique structural features make it an attractive candidate for various scientific explorations, particularly in drug discovery and development contexts.
Indazole derivatives represent a privileged scaffold in contemporary drug discovery due to their structural versatility and broad spectrum of biological activities. These bicyclic aromatic systems, comprising a pyrazole ring fused to benzene, provide a robust platform for designing therapeutics targeting various disease pathways. The strategic incorporation of halogen atoms, particularly bromine, enhances molecular interactions through halogen bonding and modulates electronic distribution, thereby optimizing pharmacokinetic and pharmacodynamic properties. Methyl substituents further fine-tune steric and lipophilic parameters, creating synergistic effects that enhance target engagement. Positional isomerism within this scaffold introduces remarkable complexity, as minor variations in substituent placement significantly influence biological activity, binding affinity, and metabolic stability. This molecular diversity has positioned halogenated indazoles as critical intermediates in developing kinase inhibitors, epigenetic modulators, and anticancer agents, reflecting their indispensable role in advancing pharmaceutical sciences .
Halogenated indazoles, particularly bromo-substituted derivatives, serve as indispensable building blocks in medicinal chemistry due to their balanced reactivity and strategic role in molecular recognition. The bromine atom functions as both a steric placeholder and an electronic modulator, enabling key interactions with biological targets through halogen bonding with carbonyl groups and electron-rich residues in protein binding sites. This is exemplified by 6-bromo-7-methyl-1H-indazole-3-carbonitrile (C₉H₆BrN₃, MW 236.07 g/mol), where the bromine atom at the 6-position enhances binding affinity to enzymatic pockets through favorable van der Waals contacts and hydrophobic interactions [3]. The carbonitrile group at the 3-position contributes additional hydrogen-bonding capacity and serves as a versatile handle for further chemical derivatization, enabling rapid generation of compound libraries for biological screening.
The therapeutic significance of bromo-methyl indazole derivatives is demonstrated by their incorporation into clinical candidates targeting oncology and immunooncology pathways. For instance, aminoindazole derivatives bearing bromo and methyl substituents have shown potent inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), a key immunosuppressive enzyme in the tumor microenvironment. This enzyme catalyzes the initial rate-limiting step in tryptophan metabolism, facilitating tumor immune evasion. Bromo-substituted indazoles disrupt this pathway by competitively inhibiting tryptophan binding, thereby restoring antitumor immunity. The methyl group enhances cell membrane permeability and provides metabolic stabilization against cytochrome P450 oxidation, extending plasma half-life .
Table 1: Biological Activity of Selected Bromo-Methyl Indazole Derivatives
Compound Structure | Biological Target | Key Activity | Reference |
---|---|---|---|
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | IDO1/HCT116 cancer cells | IC₅₀ = 0.4 ± 0.3 μM (anti-proliferative) | |
6-Bromo-7-methyl-1H-indazole-3-carbonitrile | Kinase domains | Serves as synthetic precursor to kinase inhibitors | [3] |
Dual triazole-oxadiazole-indazole hybrids | Microbial enzymes | MIC = 4.0–8.0 µg/mL against S. pneumoniae | [6] |
Bromo-substituted indazoles also demonstrate marked antimicrobial efficacy when incorporated into hybrid scaffolds. Conjugation with 1,2,3-triazole and 1,3,4-oxadiazole heterocycles yields molecules with enhanced activity against Gram-positive pathogens like Streptococcus pneumoniae (MIC values as low as 4.0 µg/mL), outperforming standard antibiotics like ampicillin. This broad bioactivity profile underscores the strategic value of bromo-methyl indazole architectures in addressing diverse therapeutic targets [3] [6].
Positional isomerism in bromo-methyl indazoles profoundly influences electronic distribution, steric accessibility, and overall molecular geometry, thereby dictating biological performance and synthetic accessibility. The distinct reactivity and bioactivity profiles of 5-bromo-6-methyl-1H-indazole-3-carbonitrile versus 6-bromo-7-methyl-1H-indazole-3-carbonitrile exemplify this phenomenon. Despite identical molecular formulas (C₉H₆BrN₃), these isomers exhibit divergent hydrogen-bonding capabilities, dipole moments, and lipophilicities due to the relative positioning of bromine and methyl substituents [3] [5].
In 6-bromo-7-methyl-1H-indazole-3-carbonitrile, the ortho-adjacent bromine (position 6) and methyl group (position 7) create a sterically congested region that influences the molecule’s planarity and rotational freedom. This configuration enhances base-assisted regioselective N-alkylation at the N1-position (>99% selectivity under optimized conditions), a critical reaction for generating pharmacologically active derivatives. Conversely, 5-bromo-6-methyl-1H-indazole-3-carbonitrile permits greater rotational flexibility, leading to different alkylation patterns and metabolic outcomes. The methyl group’s position relative to the carbonitrile moiety also modulates electron-withdrawing effects, altering pKₐ values and hydrogen-bond acceptor strength [3] [9].
Table 2: Comparative Analysis of Bromo-Methyl Indazole Isomers
Property | 6-Bromo-7-methyl-1H-indazole-3-carbonitrile | 5-Bromo-6-methyl-1H-indazole-3-carbonitrile | 6-Bromo-1H-indazole-3-carbonitrile |
---|---|---|---|
Molecular Weight | 236.07 g/mol | 236.07 g/mol | 222.04 g/mol |
Canonical SMILES | CC₁=C(C=CC₂=C(NN=C₁₂)C#N)Br | CC₁=CC₂=C(C=C₁Br)C(=NN₂)C#N | BrC₁=CC₂=C(C=C₁)NNC₂=C#N |
XLogP3 | ~2.7 (Predicted) | 2.7 (Experimental) | 2.1 (Experimental) |
Hydrogen Bond Donor Count | 1 | 1 | 1 |
Regioselective N-Alkylation | Favors N1-alkylation with NaH/THF (>99% selectivity) | Variable selectivity based on base/solvent conditions | Moderate N1-selectivity (75–89%) |
Anticancer Activity (HCT116) | Serves as precursor to compounds with IC₅₀ ~0.4 μM | Direct activity not reported; precursor role | Limited bioactivity data |
The synthetic ramifications of positional isomerism are equally significant. Regioselective N-alkylation—essential for producing pharmacologically active molecules—varies dramatically between isomers due to electronic and steric factors. For 6-bromo-7-methyl-1H-indazole-3-carbonitrile, sodium hydride in tetrahydrofuran promotes exclusive N1-alkylation, whereas 7-nitro or 7-carbomethoxy substituted indazoles favor N2-alkylation (≥96% selectivity). This divergence arises from the methyl group’s electron-donating effects at position 7, which increase electron density at N1 and enhance its nucleophilicity toward alkyl halides. In contrast, electron-withdrawing substituents at position 7 reduce N1 nucleophilicity, steering alkylation to N2 [9].
The methyl group’s position also dictates metabolic stability. 7-Methyl isomers exhibit enhanced resistance to hepatic oxidation compared to 5-methyl or 6-methyl analogs due to steric shielding of metabolically labile sites. This property directly influences the half-life and bioavailability of drug candidates derived from these scaffolds. Consequently, meticulous control over substituent positioning is indispensable for optimizing the therapeutic potential of bromo-methyl indazole derivatives in drug development pipelines [3] [9].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: